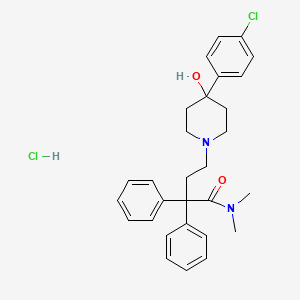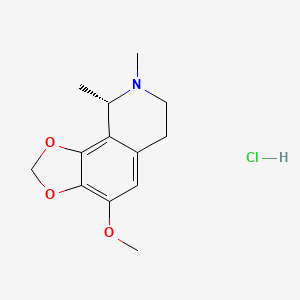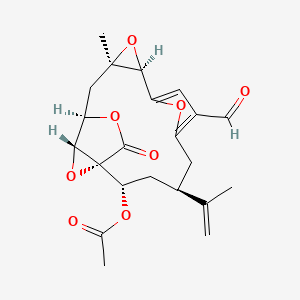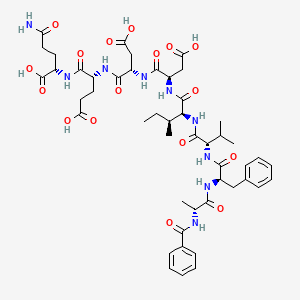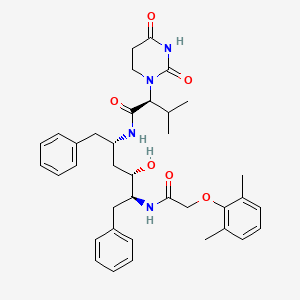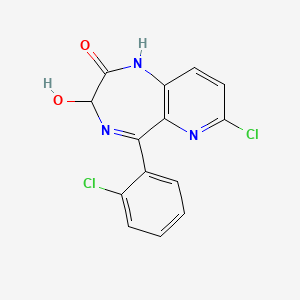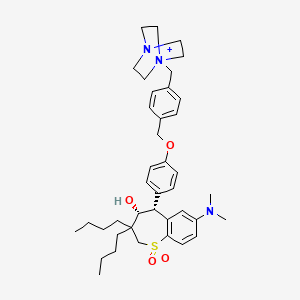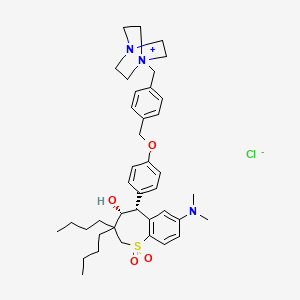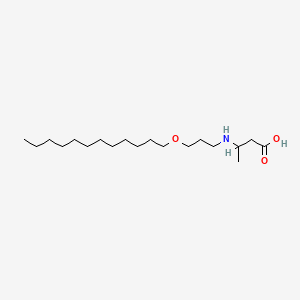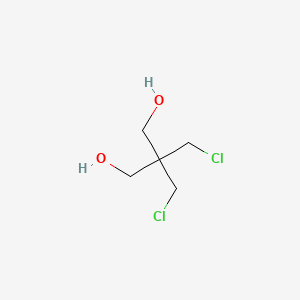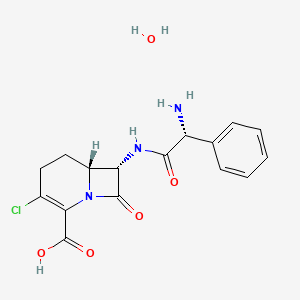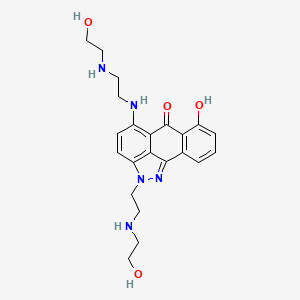
Losoxantrone
Übersicht
Beschreibung
Es ist ein Analogon von Mitoxantron und wird manchmal als DuP 941 bezeichnet . Diese Verbindung wird hauptsächlich in der Krebsbehandlung eingesetzt, da sie die Topoisomerase II hemmen kann, ein Enzym, das für die DNA-Replikation und -Reparatur von entscheidender Bedeutung ist .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Losoxantron umfasst einen mehrstufigen Reaktionsprozess. Die wichtigsten Schritte sind:
- Erhitzen mit Kaliumcarbonat in Aceton.
- Verwendung von Dimethylsulfoxid.
- Erhitzen mit Pyridin.
- Hydrierung mit Eisessig und Palladiumhydroxid auf Kohlenstoff .
Industrielle Produktionsmethoden: Die industrielle Produktion von Losoxantron folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of losoxantrone involves a multi-step reaction process. The key steps include:
- Heating with potassium carbonate in acetone.
- Use of dimethylsulfoxide.
- Heating with pyridine.
- Hydrogenation with glacial acetic acid and palladium hydroxide on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Reaktionstypen: Losoxantron unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine Struktur verändern und möglicherweise seine biologische Aktivität verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Chinonderivaten führen, während die Reduktion Hydrochinonderivate liefern kann .
Wissenschaftliche Forschungsanwendungen
Losoxantron hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung der Mechanismen der DNA-Interkalation und der Topoisomerase-Hemmung verwendet.
Biologie: Die Forschung zu Losoxantron hilft, seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als therapeutisches Mittel zu verstehen.
5. Wirkmechanismus
Losoxantron entfaltet seine Wirkung, indem es sich in DNA-Stränge interkaliert und sowohl Einzel- als auch Doppelstrangbrüche verursacht. Es ist ein potenter Inhibitor der DNA-Synthese und der Topoisomerase II, einem Enzym, das für das Entwirren und Reparieren beschädigter DNA verantwortlich ist . Diese Hemmung führt zur Störung der DNA-Replikation und -Transkription, was letztendlich zum Zelltod führt .
Ähnliche Verbindungen:
Mitoxantron: Ein Anthracendion-basiertes Antineoplastikum, das ebenfalls die Topoisomerase II hemmt.
Piroxantron: Ein weiteres Anthrapyrazol mit ähnlichen Wirkmechanismen.
Einzigartigkeit von Losoxantron: Losoxantron ist einzigartig aufgrund seines modifizierten Anthracendionkerns und der zusätzlichen Pyrazolgruppe, die es resistenter gegen enzymatische Reduktion machen. Dies führt zu einer geringeren Bildung von Superoxiden und möglicherweise zu einer geringeren Kardiotoxizität im Vergleich zu anderen Anthracyclinen .
Wirkmechanismus
Losoxantrone exerts its effects by intercalating into DNA strands, causing both single and double strand breaks. It is a potent inhibitor of DNA synthesis and topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . This inhibition leads to the disruption of DNA replication and transcription, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Mitoxantrone: An anthracenedione-derived antineoplastic agent that also inhibits topoisomerase II.
Piroxantrone: Another anthrapyrazole with similar mechanisms of action.
Uniqueness of Losoxantrone: this compound is unique due to its modified anthracenedione nucleus and additional pyrazole group, which render it more resistant to enzymatic reduction. This results in decreased generation of superoxides and potentially less cardiotoxicity compared to other anthracyclines .
Eigenschaften
IUPAC Name |
6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29/h1-5,23-25,28-30H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROQEQPFUCPDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236949 | |
| Record name | Losoxantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88303-60-0 | |
| Record name | Losoxantrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88303-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Losoxantrone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088303600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Losoxantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOSOXANTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47KPH00809 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


